molecular formula C19H18N6O2 B2619203 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-32-5

1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2619203
CAS-Nummer: 892775-32-5
Molekulargewicht: 362.393
InChI-Schlüssel: GSQLKYWRXLCITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-ethoxyphenyl group and at position 4 with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety. This structure combines electron-donating (ethoxy, methyl) and aromatic groups, making it relevant for medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

3-(2-ethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-10-8-12(2)9-11-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLKYWRXLCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

The biological activity of the compound is primarily attributed to the triazole and oxadiazole rings. Here are some key activities:

Antimicrobial Activity

Studies have shown that compounds containing oxadiazole and triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to inhibit fungal growth effectively.
  • Oxadiazole derivatives demonstrate potent activity against various bacterial strains.

In a comparative study, the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antitumor Activity

Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The compound has been tested in vitro against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)10.5

These results suggest that the compound may inhibit cell proliferation through mechanisms involving caspase activation and modulation of apoptotic pathways .

Immunomodulatory Effects

The compound has shown potential in modulating immune responses. For example:

  • It inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), suggesting an anti-inflammatory effect.
  • In vivo studies demonstrated that it could enhance the proliferation of CD4+ T cells while suppressing excessive immune responses in models of autoimmune diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their immunosuppressive activities. The findings indicated that these compounds could significantly reduce inflammatory responses in murine models .
  • Molecular Docking Studies : Computational studies have illustrated the binding interactions of triazole derivatives with target proteins involved in cancer pathways. The results showed favorable binding affinities, supporting further investigation into their therapeutic potential .
  • Synthesis and Evaluation : A recent review highlighted various synthetic routes for developing oxadiazole-containing compounds, emphasizing their biological activities across different therapeutic areas .

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .

Anticancer Potential

Triazole-containing compounds are being investigated for their anticancer properties. The incorporation of oxadiazole rings enhances their ability to induce apoptosis in cancer cells.

Case Study:
In a recent study, a series of triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .

Photophysical Properties

The unique structure of 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine allows it to exhibit interesting photophysical properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)350 nm
Emission Maximum (λem)450 nm
Quantum Yield0.75

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the desired functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Synthetic Route Overview:

  • Formation of Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
  • Triazole Formation : Reaction of azides with terminal alkynes under copper-catalyzed conditions.
  • Final Coupling : Combining the oxadiazole and triazole intermediates.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound participates in multiple reaction pathways, driven by its heterocyclic cores and functional groups:

Nucleophilic Substitution

  • The ethoxy group (-OCH₂CH₃) undergoes demethylation under acidic conditions (e.g., HBr/HOAc) to form phenolic derivatives.

  • Halogenation at the triazole ring occurs with reagents like N-bromosuccinimide (NBS), producing 5-bromo derivatives.

Oxidation and Reduction

  • The triazole ring is oxidized with KMnO₄/H₂SO₄ to form triazole N-oxides .

  • The oxadiazole ring is reduced using LiAlH₄, yielding amine-linked intermediates.

Cycloaddition and Cyclization

  • Reacts with isocyanates under Pd catalysis to form fused quinazoline derivatives .

  • Photocatalytic cyclization with eosin-Y and CBr₄ under visible light generates extended heterocyclic systems .

Key Reaction Data

Experimental conditions and outcomes are summarized below:

Reaction Type Reagents/Conditions Products Yield References
Demethylation HBr, HOAc, reflux1-(2-Hydroxyphenyl)-4-[3-(4-methylphenyl)-oxadiazolyl]-triazol-5-amine78%
Halogenation NBS, DMF, 60°C5-Bromo-triazole derivative65%
Oxidation KMnO₄, H₂SO₄, 80°CTriazole N-oxide82%
Reduction LiAlH₄, THF, 0°C → rtOxadiazole-reduced amine intermediate70%
Cyclization Pd(OAc)₂, toluene, O₂, 100°CFused quinazoline-oxadiazole hybrid88%

Reactivity Comparison with Analogues

The compound’s dual heterocyclic system (triazole + oxadiazole) enhances its reactivity compared to simpler analogues:

Compound Unique Reactivity Reference
1-(3-Fluorophenyl)-4-[3-(2-methylphenyl)-oxadiazolyl]-triazol-5-amine Lower electrophilicity due to electron-withdrawing fluorine; reduced substitution rates
1-(4-Methoxybenzyl)-1H-triazol-5-amine Lacks oxadiazole ring; limited to triazole-specific reactions (e.g., alkylation)
Ensitrelvir intermediate (triazinane-trione) Preferential cyclization at triazinane core; inert toward oxadiazole modifications

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 4-methylphenyl group directs electrophiles to the oxadiazole ring’s meta position.

  • Oxadiazole Ring Opening : Under strong reducing conditions (e.g., LiAlH₄), the oxadiazole ring converts to a diamino structure, enabling further functionalization .

  • Triazole Ring Stability : The triazole core resists thermal degradation up to 250°C, making it suitable for high-temperature reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxyphenyl group in the target compound provides moderate electron donation, enhancing aromatic π-π stacking interactions. Halogen Substituents: The 3-chloro-4-methoxyphenyl group () combines electron withdrawal (Cl) and donation (OCH₃), balancing lipophilicity and polarity for antimicrobial applications .
  • Heterocyclic Variations :

    • Replacement of oxadiazole with sulfonyl () increases polarity and hydrogen-bonding capacity, favoring solubility but reducing membrane permeability .
    • Benzothiazole substitution () introduces planar aromaticity, enhancing intercalation with biological targets like DNA or enzymes .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s methyl and ethoxy groups contribute to a higher LogP (~3.5), favoring blood-brain barrier penetration. Analogs with trifluoromethyl (LogP ~4.1) or chlorophenyl (LogP ~3.8) groups exhibit increased hydrophobicity.
    • The sulfonyl analog () has a lower LogP (~2.9) due to its polar sulfonyl group .
  • Thermal Stability :

    • Crystallographic studies (e.g., SHELX refinements in ) suggest that halogenated analogs () form tighter crystal lattices, improving thermal stability .

Q & A

Q. What are the typical synthetic routes for preparing 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. The 2-ethoxyphenyl group is introduced via substitution or coupling reactions .
  • Oxadiazole synthesis : The 1,2,4-oxadiazol-5-yl moiety is typically formed by cyclization of an amidoxime intermediate with a carboxylic acid derivative (e.g., 4-methylbenzoyl chloride) under dehydrating conditions (e.g., POCl₃ or PCl₅) .
  • Amine functionalization : The 5-amine group on the triazole is introduced via nucleophilic substitution or reductive amination, requiring careful pH control to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving disorder in the ethoxyphenyl or oxadiazole substituents .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., triazole protons at δ 7.5–8.5 ppm) and NOE correlations to confirm regiochemistry .
    • HRMS : Validates molecular weight and fragmentation patterns, especially for the oxadiazole ring .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved methodologically?

  • Meta-analysis : Compare datasets using standardized assay conditions (e.g., cell lines, incubation times) to identify protocol-driven discrepancies.
  • Structural validation : Re-examine crystallographic data (SHELXL refinement) to rule out conformational flexibility or tautomerism affecting bioactivity .
  • Computational docking : Use molecular dynamics simulations to assess binding mode consistency across studies, focusing on interactions between the oxadiazole ring and target proteins .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • pKa determination : Use potentiometric titration (e.g., tetrabutylammonium hydroxide in non-aqueous solvents) to measure ionization states and guide salt formation .
  • Prodrug design : Modify the 5-amine group with acyloxyalkyl esters to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How can tautomerism in the triazole and oxadiazole rings impact pharmacological data interpretation?

  • Tautomer identification :
    • VT-NMR : Variable-temperature NMR detects equilibrium shifts between 1H-1,2,3-triazole tautomers .
    • X-ray crystallography : Resolve tautomeric states via electron density maps (e.g., SHELXH) .
  • Bioactivity correlation : Compare activity of tautomerically locked analogs (e.g., methylated derivatives) to isolate contributions from specific tautomers .

Q. What advanced techniques validate the compound’s mechanism of action in neurological targets (e.g., mGluR5)?

  • In silico docking : Use Glide or AutoDock to model interactions between the oxadiazole ring and mGluR5’s allosteric pocket, guided by known positive allosteric modulators (e.g., ADX47273) .
  • Functional assays :
    • ERK phosphorylation : Measure extracellular signal-regulated kinase activation in hippocampal neurons to confirm downstream signaling .
    • Microdialysis : Monitor dopamine release in the nucleus accumbens to assess antipsychotic-like effects .

Methodological Challenges and Solutions

Q. How are crystallographic disorders in the ethoxyphenyl group addressed during refinement?

  • SHELXL constraints : Apply "PART" instructions to model disordered atoms, with occupancy factors refined isotropically .
  • Validation tools : Use R1/wR2 residuals and difference Fourier maps to ensure disorder modeling does not introduce artifacts .

Q. What in vitro toxicology assays are recommended for early-stage safety profiling?

  • Cytotoxicity screening : Use MTT assays on HepG2 cells to assess hepatic toxicity, with EC₅₀ thresholds <10 μM for further development .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk, critical due to the compound’s amine moiety .

Q. How can synthetic yield be improved for gram-scale production?

  • Microwave-assisted synthesis : Optimize cyclization steps (e.g., oxadiazole formation) under controlled microwave conditions to reduce reaction time and byproducts .
  • Flow chemistry : Implement continuous-flow systems for CuAAC steps to enhance reproducibility and scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.